molecular formula C12H14Cl2N2O2S2 B2934721 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868219-06-1

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2934721
CAS No.: 868219-06-1
M. Wt: 353.28
InChI Key: ATRIIDNYXNTQEA-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl linkage, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the intermediate 2,4-dichlorobenzylthiourea. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dichlorophenyl group enhances binding affinity, while the sulfonyl group contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
  • 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}ethanol

Uniqueness

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a dichlorophenyl group, a sulfanyl linkage, and an ethanesulfonyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2S2/c1-2-20(17,18)16-6-5-15-12(16)19-8-9-3-4-10(13)7-11(9)14/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRIIDNYXNTQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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